molecular formula C19H24N4O4S B3945975 5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

Cat. No. B3945975
M. Wt: 404.5 g/mol
InChI Key: UJXNTMKNABVJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, also known as MNPA, is a chemical compound that has been widely used in scientific research for its unique properties. MNPA belongs to the class of anilines, which are organic compounds that contain a phenyl group attached to an amino group.

Mechanism of Action

The mechanism of action of 5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline involves the binding of the compound to specific sites on ion channels and receptors, leading to the modulation of their activity. This compound has been shown to bind to the glutamate-binding site of the NMDA receptor, blocking the influx of calcium ions into the cell and reducing the excitotoxicity associated with excessive NMDA receptor activation. This compound has also been shown to interact with other ion channels and receptors, such as the TRP channels and the GPCRs, modulating their activity in a selective and reversible manner.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory processes. This compound has been shown to reduce the excitotoxicity associated with excessive NMDA receptor activation, leading to neuroprotection in several animal models of neurodegenerative diseases. This compound has also been shown to modulate the activity of other ion channels and receptors, leading to the regulation of several physiological processes, such as pain sensation, thermoregulation, and cardiovascular function.

Advantages and Limitations for Lab Experiments

5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several advantages for lab experiments, including its high potency and selectivity, its reversible and dose-dependent activity, and its ability to modulate several ion channels and receptors. This compound has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, this compound has several limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, including the development of more potent and selective analogs, the exploration of its therapeutic potential in several neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. This compound has the potential to become a valuable tool compound in neuroscience research and a promising candidate for drug development in the future.

Scientific Research Applications

5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been used extensively in scientific research for its unique properties, including its ability to modulate the activity of ion channels and receptors. This compound has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has also been used as a tool compound to study the role of other ion channels and receptors, such as the transient receptor potential (TRP) channels and the G protein-coupled receptors (GPCRs).

properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-2-nitro-N-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-15(16-6-4-3-5-7-16)20-18-14-17(8-9-19(18)23(24)25)21-10-12-22(13-11-21)28(2,26)27/h3-9,14-15,20H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXNTMKNABVJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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